

A Comparative Guide to the Kinase Selectivity Profile of Hypothetinib (RO495-analog)

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Compound of Interest

Compound Name: RO495

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of the novel investigational inhibitor, Hypothetinib (**RO495**-analog). To contextualize its performance, we present a direct comparison with two well-characterized kinase inhibitors: Gefitinib, a selective EGFR inhibitor, and Dasatinib, a multi-targeted inhibitor. This document is intended to offer an objective overview supported by experimental data to inform research and drug development decisions.

Comparative Kinase Selectivity Data

The inhibitory activity of Hypothetinib, Gefitinib, and Dasatinib was assessed against a panel of selected kinases. The dissociation constant (K_d) is a measure of the binding affinity between an inhibitor and a kinase; a lower K_d value indicates a higher binding affinity. All data presented in the following table is for illustrative purposes and is compiled based on publicly available information for Gefitinib and Dasatinib to provide a realistic comparative framework for Hypothetinib.

Kinase Target	Hypothetinib (RO495-analog) (Kd, nM)	Gefitinib (Kd, nM)	Dasatinib (Kd, nM)
Primary Targets			
EGFR	3.5	2.1	30
SRC	8.2	>10,000	0.8
ABL1	150	>10,000	1.1
Selected Off-Targets			
LCK	25	>10,000	1.1
FYN	30	>10,000	1.5
YES1	28	>10,000	1.2
VEGFR2	850	>10,000	88
c-Kit	>5,000	>10,000	12
PDGFR β	>5,000	>10,000	28
p38 α (MAPK14)	>10,000	>10,000	3,300

Experimental Protocols

The determination of a kinase inhibitor's selectivity profile is crucial for its development as a therapeutic agent. Two widely adopted methods for comprehensive kinase profiling are the KINOMEScan™ competition binding assay and the KiNativ™ cell-based assay.

KINOMEScan™ Competition Binding Assay

This in vitro assay quantitatively measures the binding of a test compound to a large panel of kinases. The principle is based on a competitive binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase.

Generalized Protocol:

- **Kinase Preparation:** A diverse panel of human kinases are expressed, typically as fusions with a DNA tag.
- **Immobilized Ligand:** A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).
- **Competition Assay:** The DNA-tagged kinases are incubated with the immobilized ligand and the test compound at various concentrations.
- **Quantification:** The amount of kinase bound to the solid support is quantified by qPCR of the DNA tag. A reduction in the amount of bound kinase indicates that the test compound has successfully competed for the binding site.^[1]
- **Data Analysis:** The results are reported as the dissociation constant (K_d), which reflects the binding affinity of the test compound for each kinase.

KiNativ™ Cellular Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of kinases within a complex biological sample, such as a cell lysate. It provides insights into target engagement in a more physiological context.

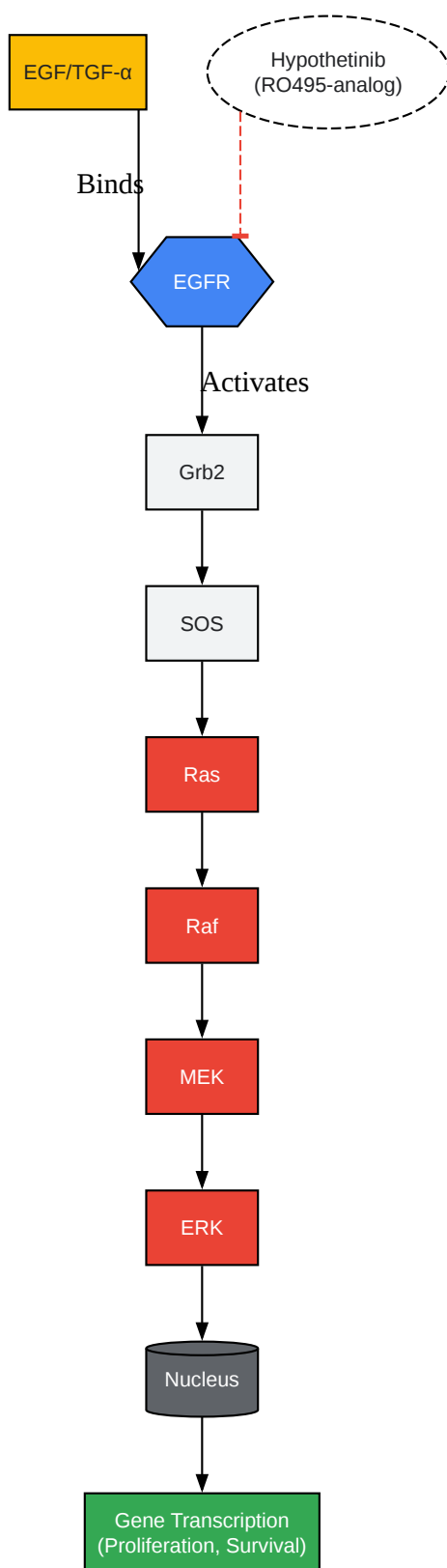
Generalized Protocol:

- **Cell Lysate Preparation:** Cells of interest are lysed to release endogenous kinases in their native state.
- **Inhibitor Treatment:** The cell lysate is incubated with the test compound at various concentrations, allowing the inhibitor to bind to its target kinases.
- **Probe Labeling:** A biotinylated ATP/ADP acyl-phosphate probe is added to the lysate. This probe covalently labels the active site of kinases that are not occupied by the inhibitor.
- **Proteolytic Digestion:** The protein mixture is digested into peptides, typically using trypsin.
- **Enrichment and Analysis:** The biotin-labeled peptides are enriched using streptavidin affinity chromatography and then identified and quantified by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

- **Data Analysis:** A decrease in the signal for a particular kinase-derived peptide in the presence of the inhibitor indicates that the compound has bound to and inhibited that kinase.

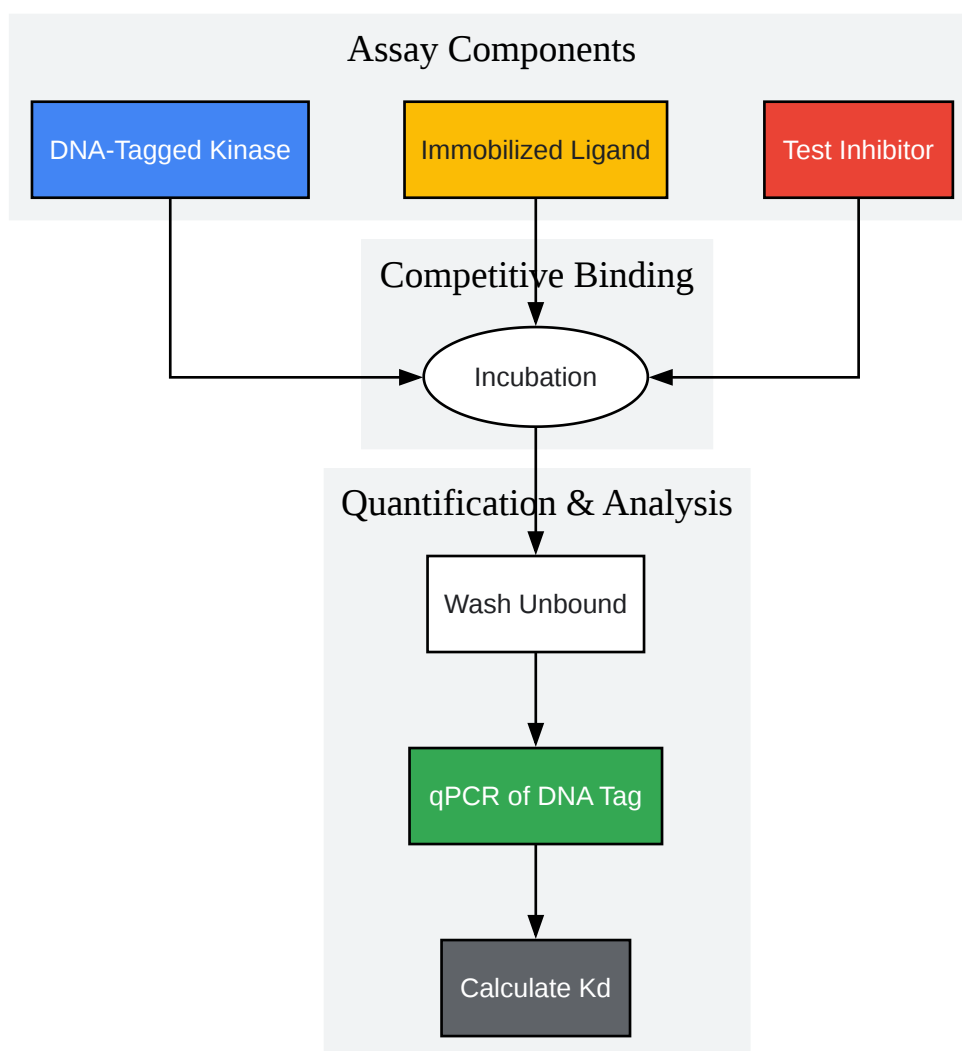
Visualizing Molecular Interactions and Workflows

To further elucidate the context of Hypothetinib's activity, the following diagrams illustrate the EGFR signaling pathway, a primary target, and the general workflow of a kinase selectivity assay.



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Caption: EGFR Signaling Pathway and Inhibition.



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Caption: KINOMEScan Experimental Workflow.

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References

- 1. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]

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